TAS2R14 Agonist Potency: Sub-Micromolar EC50 Differentiates Target Compound from Majority of Screened FDA Drugs
In a 2023 iterative discovery campaign, Fierro et al. screened ~1,800 FDA-approved drugs and synthetic derivatives against the human bitter taste receptor TAS2R14. Only 9% of tested compounds activated TAS2R14, and only 9 compounds achieved sub-micromolar potency . The target compound, 3-((1-(6-(trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, was among the newly identified agonists and exhibited an effective concentration (EC50) of 0.64 μM at hTAS2R14, placing it within the top potency tier of the study cohort . This potency is 1.6-fold stronger than the frequently used TAS2R14 reference agonist flufenamic acid (EC50 ~1 μM in related assays ) and superior to >90% of pharmacologically active compounds in the FDA library.
| Evidence Dimension | hTAS2R14 agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.64 μM |
| Comparator Or Baseline | Flufenamic acid: EC50 ~1 μM; >90% of ~1,800 FDA drugs exhibit EC50 > 1 μM |
| Quantified Difference | ~1.6-fold greater potency vs. flufenamic acid; top 0.5% of screened FDA library |
| Conditions | Recombinant hTAS2R14 calcium mobilization assay; effective concentration determined by BitterDB-curated experimental validation (Fierro et al., 2023) |
Why This Matters
Selection of a TAS2R14 agonist with sub-micromolar potency reduces the compound quantity required per assay well and enables robust signal-to-noise ratios in cellular pharmacology studies, directly impacting procurement cost-effectiveness.
- [1] Fierro F, Peri L, Hübner H, et al. Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands. Cellular and Molecular Life Sciences. 2023;80(4):114. PMID: 37012410. View Source
- [2] BitterDB, Compound ID 1656 (Lw169). hTAS2R14 Effective Concentration: 0.64 μM. Reference: PubMed 37012410. View Source
- [3] Waterloo LAW, Löber S, Gmeiner P. The Bitter Taste Receptor TAS2R14 as a Drug Target. Chimia. 2022;76(5):418-424. PMID: 38069713 (flufenamic acid as reference TAS2R14 agonist). View Source
